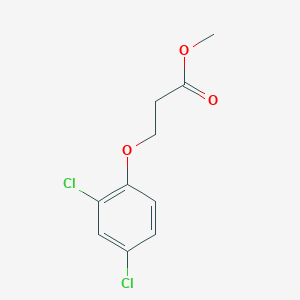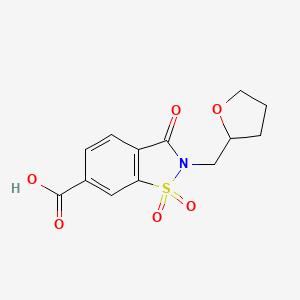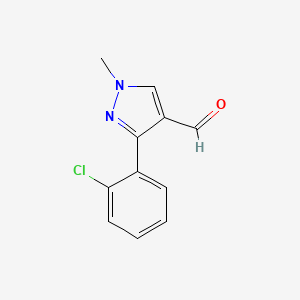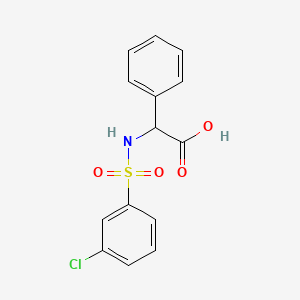
2-Bromo-3-cyano-4-nitrobenzenesulfonyl chloride
Vue d'ensemble
Description
The compound is a derivative of benzenesulfonyl chloride, which is a type of sulfonyl chloride where the sulfonyl group is directly linked to the carbon of a phenyl group . It has additional functional groups such as bromo, cyano, and nitro attached to the phenyl ring.
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of the corresponding phenol with chlorosulfonic acid to form the sulfonyl chloride . The introduction of the bromo, cyano, and nitro groups would likely involve subsequent reactions, but specific methods would depend on the desired positions of these groups on the phenyl ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a sulfonyl chloride group and additional bromo, cyano, and nitro groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Sulfonyl chlorides are reactive towards nucleophiles, and can undergo substitution reactions to form a variety of sulfonate esters and sulfonamides . The presence of the bromo, cyano, and nitro groups may influence the reactivity and selectivity of these reactions.Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-3-cyano-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-7-4(3-10)5(11(12)13)1-2-6(7)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBGIHKWOHVQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B1416888.png)
amine](/img/structure/B1416889.png)


![5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine](/img/structure/B1416892.png)


![7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B1416899.png)

